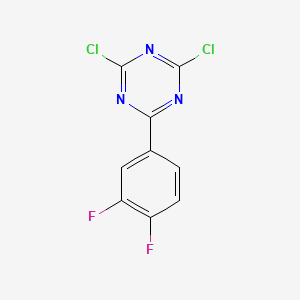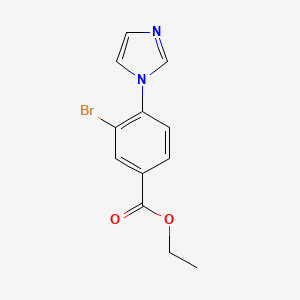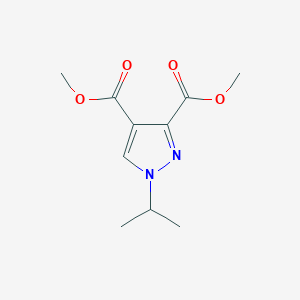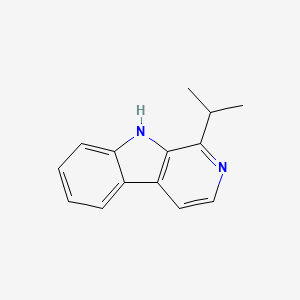
Mono(1-methylheptyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+/-)-Mono-2-octyl phthalate is a phthalate ester, a class of compounds widely used as plasticizers to increase the flexibility, transparency, durability, and longevity of plastics. Phthalates are esters of phthalic acid and are commonly used in the production of polyvinyl chloride (PVC) products. (+/-)-Mono-2-octyl phthalate is specifically known for its role in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Mono-2-octyl phthalate typically involves the esterification of phthalic anhydride with 2-octanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Phthalic anhydride+2-octanolH2SO4(+/-)-Mono-2-octyl phthalate+Water
Industrial Production Methods
In industrial settings, the production of (+/-)-Mono-2-octyl phthalate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts and solvents is optimized to minimize by-products and enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(+/-)-Mono-2-octyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, (+/-)-Mono-2-octyl phthalate can hydrolyze to form phthalic acid and 2-octanol.
Oxidation: Under oxidative conditions, the alkyl chain of (+/-)-Mono-2-octyl phthalate can be oxidized to form carboxylic acids.
Substitution: The ester group in (+/-)-Mono-2-octyl phthalate can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Phthalic acid and 2-octanol.
Oxidation: Carboxylic acids derived from the oxidation of the alkyl chain.
Substitution: Various substituted phthalate esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(+/-)-Mono-2-octyl phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential impact on human health, including its effects on reproductive and developmental processes.
Industry: Utilized in the production of flexible PVC products, adhesives, and coatings.
Wirkmechanismus
(+/-)-Mono-2-octyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with nuclear receptors and membrane receptors. This disruption can lead to various health effects, including reproductive and developmental disorders. The compound can also activate intracellular signaling pathways and modulate gene expression, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
(+/-)-Mono-2-octyl phthalate can be compared with other phthalate esters, such as:
Diethyl phthalate (DEP): Used in personal care products and cosmetics.
Dibutyl phthalate (DBP): Commonly used in adhesives and plasticizers.
Di-2-ethylhexyl phthalate (DEHP): Widely used in medical devices and flexible PVC products.
Compared to these compounds, (+/-)-Mono-2-octyl phthalate has a unique alkyl chain length, which influences its physical and chemical properties, such as its solubility and plasticizing efficiency .
Eigenschaften
CAS-Nummer |
68296-97-9 |
|---|---|
Molekularformel |
C16H22O4 |
Molekulargewicht |
278.34 g/mol |
IUPAC-Name |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1Z,3aS,3bR,9bS,11aS)-1-(hydroxyimino)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-ol](/img/structure/B11714647.png)
![2,2,2-trichloro-N-[(2Z)-1,3-thiazolidin-2-ylidene]ethanimidamide](/img/structure/B11714651.png)








